molecular formula C17H12F3N3O4S B2829494 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 886929-13-1

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2829494
CAS RN: 886929-13-1
M. Wt: 411.36
InChI Key: DZMUBYOJJIRUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a novel compound with potent activities against bacterial pathogens . It is not intended for human or veterinary use and is available for research use only. It has been found to have highly potent activity against Neisseria gonorrhoeae, a Gram-negative bacterial pathogen recognized by the CDC as an urgent threat . Additionally, these compounds have shown activity against clinically important Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes .

Scientific Research Applications

Anticancer Applications

A study by Ravinaik et al. (2021) described the design, synthesis, and evaluation of a series of compounds related to N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide for their anticancer activity. These compounds showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antitubercular Activities

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antimicrobial activity. These compounds displayed moderate to good activity against both Gram-negative and Gram-positive bacteria (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Dighe et al. (2012) reported on the synthesis of benzamide and sulfonamide derivatives with antitubercular activity, emphasizing the potential of these compounds as anti-tubercular agents (Dighe, Mahajan, Maste, & Bhat, 2012).

Corrosion Inhibition

Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. They found that these compounds act as effective corrosion inhibitors, suggesting their utility in protecting metals from corrosion in acidic environments (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c1-28(25,26)13-7-3-5-11(9-13)15-22-23-16(27-15)21-14(24)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMUBYOJJIRUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

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